molecular formula C5H4ClNO2S B572595 (5-Chloro-thiazol-2-YL)acetic acid CAS No. 1363381-03-6

(5-Chloro-thiazol-2-YL)acetic acid

Cat. No.: B572595
CAS No.: 1363381-03-6
M. Wt: 177.602
InChI Key: QDYYCRCOIBLOCQ-UHFFFAOYSA-N
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Description

(5-Chloro-thiazol-2-YL)acetic acid is a valuable thiazole derivative building block in medicinal chemistry and chemical synthesis. This compound features a chlorinated thiazole heterocycle coupled with an acetic acid functional group, making it a versatile intermediate for constructing more complex molecules. Its structure is particularly significant in the development of potential pharmaceutical agents, with research indicating that similar chlorothiazole derivatives exhibit notable antibacterial activity against Gram-positive bacterial strains . Furthermore, the thiazole core is a privileged scaffold in drug discovery, and derivatives are extensively investigated for their potential as anti-inflammatory agents . Beyond pharmaceutical applications, this compound holds promise in agrochemical research for developing new fungicides or pesticides. The presence of both the chlorine atom and the carboxylic acid group on the thiazole ring allows for diverse chemical transformations, including nucleophilic substitution and coupling reactions, to create a wide array of novel compounds for biological evaluation. As a standard practice for research chemicals, this product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYCRCOIBLOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro Thiazol 2 Yl Acetic Acid

Established Synthetic Pathways to the Thiazole (B1198619) Core

The construction of the thiazole ring is a cornerstone of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. The most widely recognized and utilized method is the Hantzsch thiazole synthesis . bepls.comtandfonline.com This versatile reaction typically involves the condensation of an α-haloketone with a thioamide. tandfonline.comencyclopedia.pub The simplicity and the ability to introduce a variety of substituents make the Hantzsch synthesis a preferred method for many thiazole derivatives. bepls.com

Another classical approach is the Cook-Heilbron synthesis . nih.gov While also effective, the Hantzsch synthesis remains more prevalent due to its broader applicability and milder reaction conditions in many cases. bepls.com The Robinson-Gabriel synthesis is another documented method for thiazole formation. bepls.com These foundational methods provide the fundamental framework for accessing the thiazole core, which can then be further functionalized to yield the target compound.

Approaches for Introducing the Chloro- and Acetic Acid Moieties

The synthesis of (5-Chloro-thiazol-2-YL)acetic acid necessitates the specific placement of a chlorine atom at the 5-position and an acetic acid group at the 2-position of the thiazole ring.

Introduction of the Chloro Substituent

Direct chlorination of a pre-formed thiazole ring is a common strategy. Electrophilic chlorinating agents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can be employed. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-halogenation and ensure selective chlorination at the desired position. For instance, the chlorination of 2-acetamidothiazole (B125242) can be achieved using NCS in acetonitrile. rsc.org Another approach involves the use of phosphorus oxychloride (POCl₃) with a catalytic amount of DMF. rsc.org

Alternatively, the chloro group can be introduced from the start by using a chlorinated building block in the initial ring-forming reaction. For example, a process for preparing 2-chloro-5-chloromethyl-thiazole has been described, which can serve as a precursor. google.com

Introduction of the Acetic Acid Moiety

Several methods exist for installing the acetic acid group at the 2-position. One common route involves the reaction of a 2-aminothiazole (B372263) derivative with chloroacetic acid or its esters. researchgate.net For instance, (2-aminothiazol-4-yl)acetic acid hydrochloride can be prepared by reacting thiourea (B124793) with 4-chloroacetoacetyl chloride. google.com

Another strategy involves the use of a 2-lithiated thiazole intermediate, which can then react with a suitable electrophile to introduce the acetic acid precursor. However, the stability of such intermediates can be a challenge. cdnsciencepub.com The Friedel-Crafts acylation using chloroacetyl chloride has also been reported as a method to introduce an acetic acid moiety onto a thiazole ring. vulcanchem.com

A synthetic sequence could involve first preparing a 2-aminothiazole, followed by reaction with chloroacetyl chloride to form an amide, which can then be further manipulated to yield the desired acetic acid. rsc.org

Optimization Strategies and Process Development in this compound Synthesis

The efficiency and practicality of any synthetic route are paramount, especially for potential large-scale production. Optimization strategies focus on improving yields, reducing reaction times, and simplifying purification processes.

One key area of optimization is in the Hantzsch synthesis itself. While traditionally conducted under thermal conditions, the use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes. nih.govresearchgate.net Solvent selection also plays a critical role. The use of more environmentally friendly solvents or even solvent-free conditions can enhance the sustainability and cost-effectiveness of the synthesis. scispace.comresearchgate.net

For the introduction of the chloro and acetic acid groups, careful selection of reagents and reaction conditions is crucial. For example, in chlorination reactions, the choice between different chlorinating agents and the precise control of temperature can have a significant impact on selectivity and yield. Similarly, in the introduction of the acetic acid moiety, the choice of base and solvent can influence the outcome of the reaction.

Data from various synthetic approaches can be compiled to compare their effectiveness.

Synthetic Step Reagents and Conditions Yield (%) Reference
Hantzsch Thiazole Synthesisα-haloketone, thiourea, ethanol (B145695), refluxVariable tandfonline.com
Microwave-Assisted Hantzsch Synthesis2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas, microwave89-95 nih.gov
Chlorination2-acetamidothiazole, NCS, MeCN72 rsc.org
Acetic Acid Moiety Introduction2-aminothiazole, chloroacetic acidVariable researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like thiazoles. researchgate.netnih.gov The goal is to minimize the environmental impact of chemical processes by using less hazardous substances, reducing waste, and improving energy efficiency. mdpi.com

Several green synthetic strategies have been applied to the synthesis of thiazole derivatives. bepls.com These include:

Microwave-assisted synthesis: As mentioned earlier, this technique can significantly reduce reaction times and energy consumption. nih.govmedmedchem.com

Ultrasound-mediated synthesis: Sonication can also accelerate reactions and improve yields. medmedchem.com

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a key aspect of green chemistry. researchgate.netmedmedchem.com

Catalyst-free and solvent-free reactions: Whenever possible, eliminating the need for catalysts and solvents simplifies the process and reduces waste. bepls.comscispace.com

Multicomponent reactions: Combining several reaction steps into a single pot can improve efficiency and reduce the number of purification steps. bepls.com

The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods. For example, exploring a one-pot synthesis that combines the Hantzsch reaction with the introduction of the chloro and acetic acid functionalities would be a significant advancement in the field.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including "(5-Chloro-thiazol-2-YL)acetic acid" and its analogues. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei.

In the 1H NMR spectrum of a derivative, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, specific signals corresponding to different protons are observed. For instance, the methylene (B1212753) protons (-CH2-) of the chloro-acetic acid moiety typically appear as a singlet, in this case at 4.86 ppm. doi.org The proton on the thiazole (B1198619) ring (thiazole-H) is expected to resonate in the aromatic region, as seen at 6.89 ppm in the aforementioned derivative. doi.org Aromatic protons from other parts of the molecule appear as multiplets between 7.18 and 7.51 ppm. doi.org

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. In derivatives of "this compound", the carbonyl carbon (C=O) of the acetic acid group is typically observed at the downfield end of the spectrum, for example at 169.47 ppm. doi.org The carbons of the thiazole ring resonate at characteristic chemical shifts, which can be influenced by the substituents. asianpubs.org For instance, in a related thiazole derivative, the carbon atoms of the thiazole moiety were assigned to resonances at δ 106.90, 130.56, and 165.87. asianpubs.org Quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the precise assignment of NMR chemical shifts. doi.org

Interactive Table: Representative 1H and 13C NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Description
1H4.86Singlet, 2H, -CH2-Cl
1H6.89Singlet, 1H, Thiazole-H
1H7.18-7.51Multiplet, 10H, Aromatic-H
13C45.31-CH2-Cl
13C113.68Thiazole C-H
13C158.70Thiazole C-N
13C169.47Carbonyl C=O

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. For "this compound," MS is crucial for confirming its molecular formula (C5H4ClNO2S) and assessing the purity of synthesized batches.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. mdpi.com For instance, the predicted monoisotopic mass of 2-(5-chloro-1,3-thiazol-2-yl)acetic acid is 176.96513 Da. uni.lu The mass spectrometer detects the molecule as an ion, and the mass-to-charge ratio (m/z) is measured. Different ionization techniques can be employed, leading to various adducts such as [M+H]+, [M+Na]+, or [M-H]-. uni.lu

The purity of a sample can be assessed by looking for the presence of ions corresponding to impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they separate the components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of any by-products or starting materials remaining in the final product. scielo.br

Interactive Table: Predicted Mass Spectrometry Data for 2-(5-chloro-1,3-thiazol-2-yl)acetic acid

Adduct Predicted m/z
[M+H]+177.97241
[M+Na]+199.95435
[M-H]-175.95785
[M+NH4]+194.99895
[M+K]+215.92829

Data sourced from predicted values. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively. These techniques are valuable for identifying functional groups and studying reaction mechanisms involving "this compound."

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For a compound like "this compound," the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1740 cm-1. rdd.edu.iqacs.org The O-H stretch of the carboxylic acid would appear as a broad band between 2500 and 3300 cm-1. The C-Cl stretching vibration is expected in the range of 700-800 cm-1, and the C-S stretching vibration around 600-700 cm-1. doi.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole-containing compounds often exhibit absorption bands in the UV region. ekb.eg This technique can be used to study reaction kinetics and mechanisms by monitoring changes in the absorption spectrum over time. For example, the formation of a thiazole ring during a synthesis can be followed by the appearance of its characteristic UV absorption. Furthermore, the halochromic (color change with pH) properties of some thiazole derivatives have been investigated using UV-Vis spectroscopy, which can provide insights into their acid-base chemistry. researchgate.net

Interactive Table: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm-1)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Carbonyl C=OStretching1700 - 1740
Thiazole C=NStretching~1580
C-ClStretching700 - 800
C-SStretching600 - 700

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of "this compound" and its derivatives.

In a study of polymorphs of a {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid derivative, single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) were used to determine the crystal structures of two different forms. nih.gov This highlights the ability of X-ray crystallography to distinguish between different solid-state forms of a compound, which can have different physical properties. The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide a detailed picture of the solid-state structure. nih.govbohrium.com

Interactive Table: Example Crystallographic Data for a Thiazole Acetic Acid Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.0785 (6)
b (Å)8.4022 (6)
c (Å)13.7881 (10)
α (°)81.537 (2)
β (°)75.581 (2)
γ (°)64.198 (2)
Volume (Å3)815.24 (10)

Data from a related benzodioxin-thiazol-yl-acetic acid derivative. bohrium.com

Computational and Theoretical Investigations of 5 Chloro Thiazol 2 Yl Acetic Acid

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed insights into electron distribution and orbital energies.

For (5-Chloro-thiazol-2-YL)acetic acid, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute various electronic properties. These calculations reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can be visualized. In a typical molecule of this nature, the HOMO is often localized over the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed across the entire π-system, including the carboxylic acid group. Molecular Electrostatic Potential (MEP) maps can also be generated, which illustrate the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring are expected to be regions of high negative potential (nucleophilic), while the hydrogen of the hydroxyl group and parts of the thiazole ring would show positive potential (electrophilic).

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVRelates to the ability to donate an electron.
LUMO Energy~ -1.5 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap~ 5.5 eVIndicates chemical stability and reactivity.
Dipole Moment~ 3.5 DMeasures the overall polarity of the molecule.

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations. Actual values would be dependent on the specific computational method and basis set used.

Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are indispensable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme.

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of a target protein. The simulation program then explores various binding poses and scores them based on the predicted binding affinity. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified. For instance, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a receptor's binding pocket. The thiazole ring can engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. An MD simulation would model the movement of every atom in the system (the protein, the ligand, and surrounding water molecules) over a period of nanoseconds. This provides a more dynamic and realistic view of the interaction, confirming whether the key binding interactions identified in docking are maintained.

Prediction of Reactivity and Reaction Mechanisms through Advanced Computational Models

Computational models can predict the reactivity of this compound and elucidate potential reaction mechanisms. Fukui functions, derived from DFT calculations, are often used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atoms of the thiazole ring and the carbonyl carbon are likely to be key sites of reactivity.

Transition state theory combined with quantum chemical calculations can be used to model reaction pathways. For example, the mechanism of esterification of the carboxylic acid group or nucleophilic substitution on the thiazole ring could be investigated. By calculating the energy barriers (activation energies) for different potential pathways, the most favorable reaction mechanism can be determined. This information is crucial for synthetic chemists looking to modify the molecule or for understanding its metabolic fate in a biological system.

Conformation Analysis and Energetic Profiles of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bond connecting the acetic acid side chain to the thiazole ring.

Conformational analysis involves systematically rotating this bond and calculating the potential energy of each resulting conformation. This generates a potential energy surface, which reveals the most stable (lowest energy) conformations and the energy barriers between them. The results of such an analysis would likely show that conformations where steric hindrance between the carboxylic acid group and the thiazole ring is minimized are energetically favored. Understanding the preferred conformation is vital for molecular docking studies, as the bioactive conformation that binds to a target may not necessarily be the absolute lowest energy conformation in isolation.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Modification of the Acetic Acid Side Chain for Functionalization and Esterification

The carboxylic acid group of (5-Chloro-thiazol-2-YL)acetic acid is a prime target for chemical modification to produce esters and amides. These derivatization reactions are often straightforward and can significantly alter the compound's physicochemical properties, such as solubility, stability, and cell permeability.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For instance, the reaction of a related compound, 2-amino-5-chlorobenzothiazole, with ethyl chloroacetate (B1199739) in the presence of a base like potassium hydroxide (B78521) yields the corresponding ester derivative. rdd.edu.iq Similarly, derivatization of chlorinated acetic acids using reagents like pentafluorobenzyl bromide (PFBBr) produces fluorinated esters, which can enhance volatility for analytical purposes like gas chromatography. thermofisher.com

Amidation: The formation of amides is another crucial functionalization technique. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. Reagents like 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) are widely used to facilitate amide bond formation under mild conditions. acs.org For example, (2,4-dioxothiazolidin-5-yl)acetyl chloride has been reacted with various 1,2,4-triazole (B32235) derivatives to synthesize new amides. ptfarm.plnih.gov This approach allows for the introduction of a wide array of substituents, leading to diverse libraries of compounds for biological screening. researchgate.net

Table 1: Examples of Acetic Acid Side Chain Modifications
Starting MaterialReagent(s)Product TypeReference
2-amino-5-chloro-benzothiazoleChloro acetic acid, KOHCarboxylic acid derivative rdd.edu.iq
(2,4-dioxothiazolidin-5-yl)acetyl chloride1,2,4-triazole derivatives, triethylamineAmide ptfarm.pl
Bromo(difluoro)acetic acidAmines, DASTFluorinated Amide acs.org
Chlorinated acetic acidsPentafluorobenzyl bromide (PFBBr)Fluorinated Ester thermofisher.com

Functionalization and Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring itself offers multiple sites for functionalization, allowing for the introduction of various substituents that can modulate the molecule's electronic properties and steric profile. The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. semanticscholar.orgresearchgate.net

Novel functionalized thiazoles can be prepared from thioureido acids and α-halocarbonyl compounds. semanticscholar.org Further modifications can be made to the thiazole ring. For example, in a study on N-(thiazol-2-yl)-benzamide analogs, researchers introduced various substituents at the 4- and 5-positions of the thiazole ring, such as methyl, ethyl, and tert-butyl groups, to probe their effect on biological activity. nih.gov Another strategy involves Suzuki coupling reactions on a bromo-substituted thiazole precursor to introduce a variety of aryl groups. nih.gov These reactions demonstrate the versatility of the thiazole core in generating structural diversity. nih.gov

Design and Synthesis of Novel this compound Derivatives

The design of novel derivatives often involves combining the this compound scaffold with other pharmacologically active moieties. nih.gov This molecular hybridization can lead to compounds with enhanced or entirely new biological activities.

For example, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized by reacting the corresponding acid chlorides with various 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. nih.govresearchgate.net In another approach, new benzothiazole (B30560) derivatives were created by linking them with 2,4-thiazolidinediones, aiming for enhanced anti-tubercular activity. rsc.org The synthesis often starts with a core reaction, like the Knoevenagel condensation, followed by coupling reactions to build the final complex molecules. rsc.org These synthetic efforts have produced extensive libraries of compounds for biological evaluation.

Establishment of Structure-Activity Relationships (SAR) within Derivative Libraries

SAR studies are crucial for understanding how specific structural features of the this compound derivatives correlate with their biological effects. By systematically modifying the molecule and assessing the resulting activity, researchers can build a model of the pharmacophore.

In one study, a lead compound was systematically modified at six different sites, including the thiazole ring and its substituents, the central amide bond, and the appended aryl ring. nih.gov This comprehensive approach revealed that even minor changes, such as the position of a methyl group on a phenyl ring, could significantly impact activity. nih.gov For a series of thiazolyl-acetic acid derivatives, it was found that a simple structure with an octyl group on the thiazole ring and an acetic acid moiety showed potent and broad antimicrobial activity. nih.gov Conversely, studies on ZAC antagonists showed that very small changes to ester substituents on the thiazole ring could render the analogs inactive, highlighting the high specificity of the structure-activity relationship. nih.gov

Impact of Substituent Effects on Biological Research Applications of Derivatives

The nature and position of substituents on the this compound framework have a profound impact on the biological applications of its derivatives.

Antimicrobial Activity: The presence of specific substituents can enhance antimicrobial properties. For instance, derivatives with furan (B31954) and bromothiophene substituents have shown high antibacterial activity. mdpi.com In another series, an octyl group attached to the thiazole was key for strong antibacterial and antifungal effects. nih.gov It has also been noted that electron-withdrawing substituents on an attached phenyl ring can be favorable for antibacterial response. researchgate.net

Anti-inflammatory Activity: Substituent choice also influences anti-inflammatory effects. In one study, compounds substituted with a 5-chloro indole (B1671886) moiety exhibited better anti-inflammatory activity than those with a 7-chloro indole moiety. chalcogen.ro

Anticonvulsant and Other Activities: The versatility of the thiazole scaffold is evident in its application for other therapeutic areas. mdpi.com For example, the introduction of a 4-(tert-butyl) group on the thiazole ring yielded a fairly potent ZAC antagonist, while a simple methyl group at the same position resulted in weak activity. nih.gov This demonstrates the significant role that sterics and electronics of substituents play in determining the biological profile of these derivatives.

Table 2: Impact of Substituents on Biological Activity
Derivative Class/SubstituentObserved Biological EffectReference
Thiazolyl-acetic acid with octyl groupStrong and broad antibacterial/antifungal activity nih.gov
Benzothiazole with 5-chloro indole moietyImproved anti-inflammatory activity chalcogen.ro
Thiazole with furan/bromothiophene substituentsHigh antibacterial activity mdpi.com
N-(thiazol-2-yl)-benzamide with 4-(tert-butyl) on thiazolePotent ZAC antagonist activity nih.gov

Biological Activity Research and Mechanistic Studies

Investigations into Enzyme Inhibition and Modulation Potentials

Thiazole (B1198619) derivatives have been extensively investigated as inhibitors of various enzymes crucial to disease pathogenesis. Research has shown that these compounds can modulate the activity of several key enzyme families.

One major area of investigation is in cancer therapy, where thiazole derivatives have been identified as inhibitors of enzymes that drive tumor growth and proliferation. nih.gov Studies have revealed their potential to inhibit topoisomerases and histone deacetylases (HDACs), both of which are critical for cell division and gene expression. nih.gov The PI3K/mTOR signaling pathway, often dysregulated in cancer, is another key target, with specifically designed thiazole compounds showing dual inhibitory effects on both PI3K and mTOR kinases. nih.gov Furthermore, derivatives have been developed to target receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in angiogenesis and cell signaling. frontiersin.org Other enzymes implicated in cancer and inhibited by thiazole derivatives include inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis, and heparanase, which is involved in metastasis. ijpda.orgnih.gov

In the context of neurodegenerative diseases, thiazole derivatives have been explored as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidase-B (MAO-B), which are targets in the management of Alzheimer's disease. tandfonline.combohrium.comtandfonline.com More recently, a promising neuroprotective strategy has emerged focusing on the dual inhibition of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO) by thiazole compounds. nih.gov For diabetic complications, derivatives such as Lidorestat have been developed as highly potent and selective inhibitors of aldose reductase, a key enzyme in the polyol pathway. acs.org

The antimicrobial properties of thiazoles are also linked to enzyme inhibition. Molecular docking and biological studies suggest that these compounds can inhibit essential bacterial enzymes like DNA gyrase. frontiersin.orgjchemrev.com Additionally, a patent has described amide-substituted thiazoles as inhibitors of the Sec61 protein secretion pathway, which could have applications in treating diseases like cancer and inflammation. google.com

Exploration of Interactions with Specific Biological Pathways and Signaling Cascades

The biological effects of thiazole derivatives are often a result of their interaction with complex cellular pathways. An exhaustive literature survey indicates that these compounds can modulate multiple signaling cascades. nih.gov

A significant mechanism of action, particularly for their anticancer effects, is the induction of apoptosis, or programmed cell death. nih.govijpda.org Studies on specific thiazole derivatives have shown that they can trigger apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins, which are central regulators of this process. dovepress.com For instance, treatment of HCT-116 colon cancer cells with certain thiazole compounds led to a significant increase in the expression of the pro-apoptotic protein Bax and the executioner enzyme active caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2. dovepress.com

Beyond apoptosis, thiazole derivatives have been shown to interfere with microtubule function and tubulin assembly. nih.govresearchgate.net This disruption of the cellular cytoskeleton can arrest the cell cycle and inhibit cell division, a well-established strategy in cancer chemotherapy. nih.gov

Furthermore, research has identified the inhibition of the NF-κB/mTOR/PI3K/Akt signaling cascade as a key pathway affected by thiazole compounds. nih.gov This pathway is a central regulator of cell survival, proliferation, and growth; its inhibition is a major goal in the development of targeted cancer therapies. nih.govnih.gov Thiazoles have also been found to regulate estrogen-mediated activity, which is relevant in hormone-dependent cancers like certain types of breast cancer. nih.gov

Mechanistic Insights into Potential Biological Activities of (5-Chloro-thiazol-2-YL)acetic acid and its Derivatives

The diverse biological activities of thiazole derivatives are underpinned by a variety of molecular mechanisms. While direct studies on this compound are not widely available, the collective research on related compounds provides significant mechanistic insights.

Antineoplastic Mechanisms: The anticancer action of thiazoles is multifaceted. It involves the direct inhibition of enzymes essential for cancer cell survival and proliferation, such as protein kinases (e.g., PI3K, mTOR, EGFR, VEGFR-2), topoisomerases, and HDACs. nih.govnih.govfrontiersin.org Concurrently, these compounds interfere with critical signaling pathways like the PI3K/Akt/mTOR cascade. nih.govnih.gov A major convergent mechanism is the induction of apoptosis, often mediated through the regulation of Bcl-2 family proteins and the activation of caspases, leading to programmed cell death. dovepress.comnih.govmdpi.com Disruption of microtubule dynamics represents another key anticancer strategy employed by this class of compounds. nih.govresearchgate.net

Antimicrobial Mechanisms: The antimicrobial efficacy of thiazole derivatives is attributed to their ability to penetrate bacterial cell membranes, a property influenced by their lipophilicity. researchgate.netmdpi.com Once inside the cell, they can inhibit crucial enzymes necessary for bacterial survival. For example, some derivatives have shown potent inhibitory activity against DNA gyrase, an enzyme essential for DNA replication in bacteria. frontiersin.orgjchemrev.com

Antioxidant Mechanisms: The antioxidant properties of thiazole derivatives are primarily linked to their ability to scavenge free radicals. chemrevlett.com This has been demonstrated in numerous studies using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.comaip.org Some derivatives also exhibit the ability to chelate metal ions, such as iron, which can prevent the generation of harmful reactive oxygen species. bohrium.com Research also points to the modulation of enzymatic antioxidant defenses as another potential mechanism. chemrevlett.com

Neuroprotective Mechanisms: In the context of neuroprotection, the mechanism involves the inhibition of key enzymes implicated in neurodegeneration. This includes the inhibition of cholinesterases to boost acetylcholine (B1216132) levels and the inhibition of MAO-B to modulate neurotransmitter levels. bohrium.comtandfonline.com A more recent approach involves the dual inhibition of DNase I and 5-lipoxygenase, which is believed to offer protection against cellular damage in the nervous system. nih.gov

Research on Antimicrobial and Antioxidant Properties of Related Thiazole Derivatives

The thiazole nucleus is a core component in many compounds investigated for their antimicrobial and antioxidant potential. researchgate.netchemrevlett.com These properties are significant as pathogenic microbes and oxidative stress are implicated in a wide range of human diseases. nih.govresearchgate.net

Antimicrobial Activity: Thiazole derivatives have demonstrated significant efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. chemrevlett.comnih.govbiointerfaceresearch.com The amphiphilic nature of some thiazole compounds, possessing both hydrophilic and hydrophobic components, may enhance their ability to penetrate bacterial cell membranes, contributing to their inhibitory action. mdpi.com Studies have reported activity against pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and various Candida strains. jchemrev.commdpi.combiointerfaceresearch.com The introduction of different substituents onto the thiazole ring can modulate this activity; for instance, trichlorophenyl thiazole molecules have shown significant inhibitory effects. mdpi.com

Antioxidant Properties: Many thiazole derivatives have been identified as potent antioxidant agents. tandfonline.comchemrevlett.com The primary mechanism is believed to be their ability to scavenge free radicals, which has been evaluated in vitro using assays like the DPPH radical scavenging method. aip.orgresearchgate.net For example, one study found that certain 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives exhibited a strong antioxidant effect with low IC₅₀ values. aip.org Other research has shown that some hydrazinyl-thiazole derivatives are potent antioxidants, with IC₅₀ values for DPPH scavenging comparable to or better than the standard antioxidant, gallic acid. tandfonline.com Beyond radical scavenging, some derivatives have demonstrated ferric ion chelating capabilities, preventing the formation of hydroxyl radicals. bohrium.com

Antineoplastic Research Avenues and Anticancer Activities of Thiazole Derivatives

The thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and plays a significant role in anticancer drug development. researchgate.netbenthamdirect.com Numerous thiazole derivatives have been synthesized and evaluated, showing promising cytotoxic activity against a wide range of human cancer cell lines. nih.govijpda.orgnih.gov

Research has demonstrated the efficacy of thiazole compounds against leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast. nih.govresearchgate.net For example, a study on N-acylated 2-amino-5-benzyl-1,3-thiazoles found that one derivative was particularly toxic to human glioblastoma U251 cells and human melanoma WM793 cells, while showing lower toxicity to normal cells. researchgate.net Another study reported on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives that showed potent growth inhibition against colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the low micromolar range. dovepress.com The anticancer effect is often linked to the induction of apoptosis. dovepress.commdpi.com

The structural diversity of these derivatives is key to their specific anticancer activity. nih.gov The nature and position of substituents on the thiazole ring can significantly influence potency and selectivity against different cancer cell lines. mdpi.com For instance, the presence of an electron-withdrawing group like chlorine on an associated pyridine (B92270) ring was found to enhance anti-breast cancer efficacy in one series of hybrids. mdpi.com This highlights the vast potential for designing novel and highly effective thiazole-based anticancer agents. nih.govbenthamdirect.com

Role in Drug Discovery and Medicinal Chemistry Research

(5-Chloro-thiazol-2-YL)acetic acid as a Privileged Scaffold and Building Block in Pharmaceutical Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a basis for the development of various therapeutic agents. ump.edu.pl The thiazole (B1198619) nucleus is widely recognized as such a scaffold, and the this compound derivative embodies this principle effectively. mdpi.combiopolymers.org.ua Its structure is a recurring motif in a multitude of biologically active compounds. mdpi.com

Applications in Lead Compound Identification and Optimization Studies

The strategic use of this compound as a starting scaffold is evident in numerous lead identification and optimization campaigns. Researchers utilize this building block to generate libraries of related compounds, which are then screened against various biological targets to identify initial "hits" or to improve the properties of existing lead compounds.

For instance, in the development of anti-inflammatory agents, derivatives of chloro-substituted thiazoles have been synthesized and evaluated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). frontiersin.org A study focused on creating new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated that modifications to the core structure led to compounds with potent and selective inhibition of COX-2. frontiersin.org Specifically, compounds derived from this scaffold showed IC₅₀ values against COX-2 as low as 0.76 µM. frontiersin.org

Similarly, in the search for new anticancer agents, derivatives of N-(thiazol-2-yl)-2-chloroacetamide have been synthesized and tested against various cancer cell lines. nih.gov By reacting the chloroacetamide intermediate with different anilines, researchers were able to produce a series of compounds, some of which exhibited significant antiproliferative activity against human breast adenocarcinoma cells (MCF7). nih.gov These studies exemplify how the this compound framework allows for systematic structural modifications, leading to the identification of compounds with desired biological activity and providing insights into the pharmacophore required for efficacy. rsc.org

Contribution to the Development of Novel Therapeutic Agents in Pre-clinical Research

The versatility of the this compound scaffold has directly contributed to the discovery of novel therapeutic agents that have shown significant promise in pre-clinical models for a range of diseases. These derivatives have demonstrated potent activity as anticancer, anti-inflammatory, and antimicrobial agents.

One area of significant impact is in oncology. Thiazole-based compounds are known to exhibit cytotoxic effects against various tumor cell lines. mdpi.commdpi.com For example, derivatives incorporating the thiazole core have been identified as potent inhibitors of protein kinase DYRK1A, a target implicated in neurological disorders and cancer. mdpi.com

In the field of anti-inflammatory research, thiazole derivatives have been developed as potent dual inhibitors of COX and 5-LOX enzymes. frontiersin.org This dual-inhibition profile is considered advantageous as it may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to selective COX-2 inhibitors. Pre-clinical studies involving carrageenan-induced paw edema in mice showed that certain derivatives significantly reduced inflammation over several hours. frontiersin.org

The table below summarizes key pre-clinical findings for therapeutic agents derived from related chloro-thiazole scaffolds.

Compound ClassTherapeutic AreaKey Pre-clinical FindingsReference(s)
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesAnti-inflammatoryPotent and selective COX-2 inhibition (IC₅₀ = 0.76 µM); significant reduction in paw edema in animal models. frontiersin.org
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancer, AntimicrobialPromising activity against MCF7 breast cancer cell line; activity against various bacterial and fungal species. nih.gov
5-Arylidene-2-thioxo-1,3-thiazolidin-4-onesAnticancerIdentified as nanomolar inhibitors of protein kinase DYRK1A (IC₅₀ = 0.028 µM). mdpi.com
2-Acylaminothiazole derivativesAntithromboticA derivative, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, was identified as a potent and selective Factor Xa inhibitor. google.comscispace.com

These examples underscore the crucial role of the this compound scaffold and its analogues in populating the drug discovery pipeline with novel and promising pre-clinical candidates.

Patent Landscape and Academic Review of Intellectual Property Related to this compound

The intellectual property landscape surrounding this compound and its derivatives is extensive, highlighting its commercial importance in pharmaceutical research and development. A review of patent filings reveals that numerous pharmaceutical companies have sought to protect novel compounds that incorporate this or a closely related chloro-thiazole moiety.

Patents have been granted for various aryl-thiazolyl-acetic acid derivatives, claiming their utility as anti-inflammatory, analgesic, and antipyretic agents. google.com For example, U.S. Patent US3538107A describes substituted a-(phenyl-thiazolyl) acetic acid derivatives and their ability to reduce fibrinogen, cholesterol, and triglycerides. google.com This indicates early recognition of the therapeutic potential of this class of compounds.

More recent patents focus on specific and often more complex molecules derived from chloro-thiazole building blocks for a variety of therapeutic applications. For instance, patent US20050153977A1, assigned to Astellas Pharma Inc., discloses 2-acylaminothiazole derivatives for use as agents that increase the number of platelets. google.com Another patent application, WO2019217822A1, describes complex chloro-thiazole derivatives for the treatment of inflammatory conditions. google.com

The patent literature also covers compounds where the chloro-thiazole acetic acid motif is part of a larger molecular structure targeting specific enzymes or receptors. For example, patents have been filed for Factor Xa inhibitors for thrombosis, which incorporate a 5-chloro-thiophene group (a bioisostere of 5-chloro-thiazole) as a key element for binding in the S1 subsite of the enzyme. scispace.comtandfonline.com This strategic use of the chloro-substituted heterocycle to achieve high potency and good oral bioavailability is a recurring theme. scispace.com

Future Perspectives and Emerging Research Avenues

Integration with High-Throughput Screening Methodologies for Biological Activity Profiling

The initial step towards elucidating the therapeutic potential of (5-Chloro-thiazol-2-YL)acetic acid and its analogues involves comprehensive biological activity profiling. High-Throughput Screening (HTS) methodologies are indispensable tools in this endeavor, allowing for the rapid and efficient testing of large numbers of compounds against a wide array of biological targets.

Future research will likely see the integration of this compound into large-scale screening campaigns. These campaigns utilize automated, miniaturized assays to assess the compound's effect on various targets, including enzymes, receptors, and whole-cell systems. nih.gov For instance, a library of derivatives based on the this compound scaffold could be screened against panels of cancer cell lines, bacterial strains, or viral targets to identify initial "hits." mdpi.commdpi.comnih.gov

A key advantage of HTS is its ability to uncover unexpected biological activities. nih.gov While the thiazole (B1198619) ring is known for a broad spectrum of activities including antimicrobial and anticancer effects, HTS can reveal novel applications for this compound derivatives. globalresearchonline.netresearchgate.net Fluorescence-Activated Cell Sorting (FACS)-based HTS, for example, can be adapted to screen for compounds that induce specific cellular phenotypes, such as apoptosis in cancer cells, without prior knowledge of the molecular target. mdpi.com

The data generated from these screens can be vast and complex. Therefore, a crucial component of modern HTS is the integration of sophisticated data analysis and machine learning algorithms. These tools can identify structure-activity relationships (SAR) from the primary screening data, guiding the next cycle of chemical synthesis and optimization. nih.gov

Table 1: Hypothetical High-Throughput Screening Workflow for this compound Derivatives

PhaseStepDescriptionTechnology/Method
1. Library Generation SynthesisCreate a diverse library of compounds based on the this compound scaffold with varied substitutions.Parallel Synthesis, Combinatorial Chemistry
2. Primary Screen Single-Concentration AssayScreen the entire library at a single, high concentration against a panel of biological targets (e.g., kinases, cancer cell lines).Automated Liquid Handling, Fluorescence/Luminescence Plate Readers nih.gov
3. Hit Confirmation Re-testingRe-test initial "hits" from the primary screen to eliminate false positives.N/A
4. Dose-Response IC50/EC50 DeterminationTest confirmed hits across a range of concentrations to determine their potency (IC50 or EC50 values).Non-linear Regression Analysis
5. Secondary Assays Target Validation & SelectivityPerform more complex, often cell-based or biochemical assays to confirm the mechanism of action and assess selectivity against related targets.Western Blotting, qPCR, Enzyme Kinetics
6. SAR Analysis Data InterpretationAnalyze the relationship between the chemical structures of active compounds and their biological potency to guide further design.Chemoinformatics, Machine Learning nih.gov

Advanced Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling have become transformative technologies in drug discovery, enabling the rational design of molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.net The future development of this compound derivatives will heavily rely on these in silico techniques.

Molecular docking studies can be employed to predict how derivatives of this compound might bind to the active sites of specific protein targets. dergipark.org.trmdpi.com For example, if a primary screen identifies this scaffold as an inhibitor of a particular enzyme, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or PI3K/mTOR which are implicated in cancer, docking simulations can guide the design of new analogues. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding, allowing chemists to design modifications that optimize these interactions. researchgate.net

Beyond simple docking, more advanced techniques like Molecular Dynamics (MD) simulations can provide insights into the conformational changes a protein undergoes upon ligand binding, offering a more dynamic and accurate picture of the interaction. researchgate.net Furthermore, in silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used to filter out compounds that are likely to fail later in development due to poor drug-like properties. dergipark.org.trfrontiersin.org

This computational-first approach significantly streamlines the drug discovery process. By prioritizing the synthesis of compounds with the highest probability of success, it reduces the time and cost associated with traditional trial-and-error methods. researchgate.net For this compound, this means researchers can virtually design and evaluate hundreds or thousands of potential derivatives, selecting only the most promising candidates for actual synthesis and biological testing. researchgate.net

Table 2: Application of Computational Tools in the Design of Thiazole Derivatives

Computational MethodApplicationObjectiveExample from Thiazole Research
Molecular Docking Binding Pose PredictionTo identify key interactions between a ligand and its target protein's active site.Docking of thiazole derivatives into the active site of the 14alpha-demethylase enzyme to predict antifungal activity. dergipark.org.tr
Molecular Dynamics (MD) Conformational AnalysisTo analyze the stability of the ligand-protein complex and observe conformational changes over time.MD simulations were used to confirm the stable interaction of a potent thiazole-based anticancer agent with the Bcl-2 protein. researchgate.net
QSAR Modeling Activity PredictionTo build mathematical models that correlate chemical structure with biological activity, predicting the potency of unsynthesized compounds.N/A
In Silico ADMET Drug-likeness EvaluationTo predict pharmacokinetic and toxicity properties (e.g., solubility, permeability, potential for toxicity) early in the design phase.Evaluation of novel thiazole derivatives for drug-likeness and medicinal chemistry friendliness using tools like SwissADME. dergipark.org.tr

Challenges and Opportunities in Fundamental and Applied Research of this compound

While the future of this compound research is promising, it is not without challenges. However, each challenge presents a corresponding opportunity for innovation and discovery.

Challenges:

Synthetic Complexity: While many methods exist for synthesizing the thiazole core, the creation of specific, highly functionalized derivatives of this compound can be complex, potentially requiring multi-step syntheses with modest yields. mdpi.comresearchgate.net

Target Specificity: A significant hurdle in developing any new therapeutic agent is ensuring it acts specifically on its intended target. Off-target effects can lead to toxicity. Given the broad bioactivity of the thiazole scaffold, achieving high selectivity for a single biological target can be difficult.

Drug Resistance: For applications in infectious diseases or oncology, the potential for pathogens or cancer cells to develop resistance to new agents is a major concern. mdpi.comdergipark.org.tr

Physicochemical Properties: Achieving a balance of properties, such as solubility and metabolic stability, is critical for a compound to be a viable drug candidate. The inherent properties of the this compound core may need significant optimization. frontiersin.org

Opportunities:

Broad Therapeutic Potential: The diverse pharmacological activities reported for thiazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects—suggest that this compound is a highly versatile scaffold. globalresearchonline.netresearchgate.netnih.gov Systematic exploration could uncover potent leads for a wide range of diseases.

Mechanism of Action Studies: For derivatives that show promising activity, elucidating their precise molecular mechanism of action presents a significant research opportunity. This fundamental knowledge is crucial for rational drug development and can reveal novel biological pathways.

Hybrid Molecule Design: An emerging strategy is to create hybrid molecules by linking two or more pharmacologically active moieties. mdpi.com The this compound core could be combined with other known pharmacophores to create novel compounds with dual-action mechanisms or improved potency.

Green Chemistry Approaches: There is an opportunity to develop more efficient and environmentally benign synthetic routes to this compound derivatives, addressing the challenge of synthetic complexity while aligning with modern principles of sustainable chemistry. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are used for (5-Chloro-thiazol-2-YL)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 5-chloro-thiazol-2-amine derivatives with chloroacetic acid in an alkaline medium (e.g., NaOH) under reflux conditions ensures efficient coupling . Optimization involves controlling stoichiometry (equimolar ratios), temperature (20–25°C for dropwise addition of reagents like chloroacetyl chloride), and purification via recrystallization from ethanol-DMF mixtures to enhance purity . Monitoring reaction progress with thin-layer chromatography (TLC) is critical for intermediate validation .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :

  • IR Spectrophotometry : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety and C-Cl vibrations near 700 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C:H:N:S:Cl ratios) .
  • Chromatography : TLC (silica gel, ethanol:ethyl acetate eluent) or HPLC-DAD (C18 columns, UV detection at 254 nm) confirm purity and individuality .

Q. What are the key considerations for designing metal complexes of this compound, and how are their properties characterized?

  • Methodological Answer : Metal coordination (e.g., Fe²⁺, Cu²⁺, Zn²⁺) is achieved by reacting the acid with metal sulfates in aqueous ethanol. Use half-molar equivalents of metal salts to avoid precipitation. Characterization includes:

  • Magnetic Susceptibility : To determine oxidation states.
  • UV-Vis Spectroscopy : For d-d transitions in transition metals.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability .

Advanced Research Questions

Q. How can computational models like the Polarizable Continuum Model (PCM) predict solvation effects and reactivity of this compound in diverse solvents?

  • Methodological Answer : PCM integrates solvent polarity and anisotropy into quantum mechanical calculations (e.g., DFT). For example:

  • Solvation Energy : Calculate Gibbs free energy in polar (water) vs. nonpolar (chloroform) solvents to predict solubility.
  • Reactivity : Simulate nucleophilic attack on the thiazole ring under varying dielectric constants . Software like Gaussian or ORCA with PCM parameters (ε = solvent permittivity) is recommended .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., morpholine, piperidine) to isolate pharmacophores .
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and concentrations (IC₅₀ comparisons) to minimize variability .
  • Data Normalization : Account for differences in solvent (DMSO vs. saline) and assay protocols (MTT vs. SRB) .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed using microwave-assisted synthesis?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics and selectivity. For example:

  • Reaction Time : Reduce from 6 hours (conventional heating) to 30 minutes.
  • Temperature Control : Maintain 80°C to prevent side reactions (e.g., decarboxylation).
  • Solvent Selection : Use DMF or ethanol for uniform dielectric heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.